molecular formula C16H17ClN2O3S B2553465 Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339031-00-4

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2553465
CAS RN: 339031-00-4
M. Wt: 352.83
InChI Key: XEBRCJMKTBWLFC-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 2 positions. The compound of interest contains additional functional groups, such as an ester group (ethyl carboxylate), a ketone (oxo), and a thioether (propylthio), which contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyridazine compounds has been explored in several studies. For instance, the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines has been achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding products in up to 70% yields . Another study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, which significantly reduced reaction times and achieved high yields . These methodologies could potentially be adapted for the synthesis of the compound , although specific details on the synthesis of this compound are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was elucidated by single-crystal X-ray diffraction . Similarly, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two independent molecules in the asymmetric unit . These studies demonstrate the importance of crystallography in confirming the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The reactivity of pyridazine and related compounds has been investigated in various chemical reactions. For instance, ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate underwent cyclization and subsequent reactions with different hydrazines to form a variety of derivatives . Another study explored the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines, leading to regioisomeric pyrazoles . These reactions highlight the versatility of pyridazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl groups, ester functionalities, and thioether linkages can affect properties like solubility, melting point, and reactivity. While the specific properties of this compound are not detailed in the provided papers, related compounds have been characterized using techniques such as IR, NMR, MS, and X-ray diffraction . These techniques provide valuable information about the molecular geometry, electronic structure, and intermolecular interactions, which are critical for understanding the behavior of these compounds under different conditions.

Scientific Research Applications

Antibacterial and Antifungal Properties

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate has been explored for its potential antibacterial and antifungal activities. A study synthesized several compounds, including variations of this chemical, and tested them against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal species such as C. albicans and A. niger. The study aimed to identify promising antimicrobial agents, indicating the chemical's relevance in the development of new pharmaceuticals (Desai, Shihora, & Moradia, 2007).

Textile Dyeing and Fabric Performance

The compound has also been utilized in the synthesis of disperse dyes, showing applications in the textile industry. These dyes, after complexation with metals like copper, cobalt, and zinc, were applied to polyester and nylon fabrics, demonstrating good dyeing performance, color fastness, and resistance to various conditions. This application signifies the compound's role in industrial processes, especially in fabric dyeing and performance enhancement (Abolude, Bello, Nkeonye, & Giwa, 2021).

Crystallography and Molecular Structure

In crystallography and structural chemistry, this chemical and its derivatives have been subjects of interest. The crystal structure of related compounds was determined through X-ray diffraction, helping to understand the molecular geometry, stability, and intermolecular interactions. Such studies are vital for comprehending the compound's physical characteristics and potential applications in material science (Yang, 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyridazine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

ethyl 1-(4-chlorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-3-9-23-13-10-14(20)19(12-7-5-11(17)6-8-12)18-15(13)16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBRCJMKTBWLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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